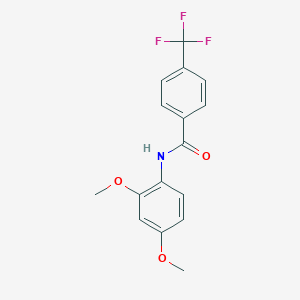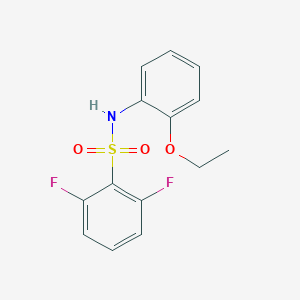
N-(2,4-difluorophenyl)-4-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-4-isopropylbenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a difluorophenyl group and an isopropyl group attached to the benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-4-isopropylbenzamide typically involves the reaction of 2,4-difluoroaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-difluorophenyl)-4-isopropylbenzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing certain functional groups.
Substitution: Substituted products with nucleophiles replacing the fluorine atoms.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-4-isopropylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2,4-difluorophenyl)-4-isopropylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with cellular proteins.
Comparación Con Compuestos Similares
Similar Compounds
N-(2,4-difluorophenyl)-4-(methyl)benzamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(2,4-difluorophenyl)-4-(ethyl)benzamide: Similar structure but with an ethyl group instead of an isopropyl group.
N-(2,4-difluorophenyl)-4-(tert-butyl)benzamide: Similar structure but with a tert-butyl group instead of an isopropyl group.
Uniqueness
N-(2,4-difluorophenyl)-4-isopropylbenzamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The difluorophenyl group also contributes to its distinct properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H15F2NO |
|---|---|
Peso molecular |
275.29 g/mol |
Nombre IUPAC |
N-(2,4-difluorophenyl)-4-propan-2-ylbenzamide |
InChI |
InChI=1S/C16H15F2NO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-8-7-13(17)9-14(15)18/h3-10H,1-2H3,(H,19,20) |
Clave InChI |
NDGZQFGOCWWGLP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-isopropyl-N-[2-(2-thienyl)ethyl]benzamide](/img/structure/B263594.png)


![1-(4-bromophenyl)-N-[2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B263604.png)

![Ethyl 4-{[(2,4-difluorophenyl)sulfonyl]amino}benzoate](/img/structure/B263611.png)
![N-[(4-chlorophenyl)methyl]-3-fluorobenzenesulfonamide](/img/structure/B263615.png)
